5'-S-(3-Aminophenyl)-5'-thioadenosine
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry systematic name for this compound is (2S,3S,4R,5R)-2-[(3-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol. This nomenclature follows established conventions for nucleoside derivatives and precisely describes the stereochemical configuration of each chiral center within the molecule. The compound is officially registered under Chemical Abstracts Service number 86072-47-1, providing a unique identifier for chemical databases and regulatory purposes.
Systematic classification places this compound within the broader category of 5'-deoxy-5'-thionucleosides, specifically as a member of the 5'-deoxy-5'-thioadenosine family. These compounds are characterized by the replacement of the hydroxyl group at the 5' position of the ribose sugar with a sulfur-containing substituent. The presence of the 3-aminophenyl group distinguishes this particular derivative from other thioadenosine analogs and contributes to its unique pharmacological profile.
The compound exhibits additional nomenclature variations in chemical literature, including the synonymous designation as Adenosine, 5'-S-(3-aminophenyl)-5'-thio-, which emphasizes its derivation from the parent adenosine structure. Database identifiers include ChEMBL2171173 and DSSTox Substance ID DTXSID70733590, facilitating cross-referencing across multiple chemical information systems.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C16H18N6O3S, with a molecular weight of 374.4 grams per mole. This composition reflects the incorporation of sixteen carbon atoms, eighteen hydrogen atoms, six nitrogen atoms, three oxygen atoms, and one sulfur atom into the molecular framework. The molecular weight represents a significant increase compared to adenosine (267.24 g/mol), primarily due to the addition of the aminophenyl moiety and the sulfur substitution.
The stereochemical configuration of the compound follows the D-ribofuranose convention, with the absolute configuration designated as (2S,3S,4R,5R) for the sugar ring system. This configuration maintains the natural orientation of the ribose component, ensuring compatibility with biological recognition systems. The 2' and 3' positions retain the S configuration characteristic of natural ribonucleosides, while the 4' and 5' positions exhibit R and R configurations respectively.
The purine base attachment occurs at the N9 position, maintaining the beta-glycosidic linkage typical of naturally occurring nucleosides. The canonical SMILES representation C1=CC(=CC(=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N accurately captures the connectivity and stereochemical relationships within the molecule. The InChI key NDGWFCVAYOISNC-XNIJJKJLSA-N provides a unique computational identifier for database searches and chemical informatics applications.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N6O3S |
| Molecular Weight | 374.4 g/mol |
| Absolute Configuration | (2S,3S,4R,5R) |
| CAS Number | 86072-47-1 |
| InChI Key | NDGWFCVAYOISNC-XNIJJKJLSA-N |
Comparative Analysis of Thioglycosidic Bond Geometry
The thioglycosidic bond in this compound represents a critical structural feature that distinguishes this compound from conventional nucleosides. The sulfur atom at the 5' position creates a sulfanylmethyl linkage to the 3-aminophenyl group, replacing the typical hydroxyl functionality found in natural ribonucleosides. This modification introduces unique geometric constraints and electronic properties that influence the overall molecular conformation.
Analysis of the thioglycosidic bond reveals distinct characteristics compared to oxygen-containing glycosidic linkages. The carbon-sulfur bond length typically measures approximately 1.82 Angstroms, significantly longer than the corresponding carbon-oxygen bond (1.43 Angstroms) in natural nucleosides. This increased bond length affects the spatial orientation of the aminophenyl substituent and may influence interactions with biological targets.
The stereochemical implications of the sulfur substitution extend beyond simple bond length considerations. Sulfur exhibits different electronegativity and polarizability compared to oxygen, resulting in altered electronic distribution around the 5' position. These electronic differences can affect hydrogen bonding patterns, hydrophobic interactions, and overall molecular recognition by enzymatic systems.
Computational modeling studies suggest that the thioglycosidic bond geometry allows for greater conformational flexibility compared to conventional nucleosides. The longer C-S bond and different bond angles create a more extended spatial arrangement, potentially facilitating access to binding sites that may be inaccessible to traditional nucleoside analogs. This structural flexibility may contribute to the compound's ability to serve as a substrate for methylthioadenosine phosphorylase while maintaining selectivity for specific biological targets.
Crystallographic Data and Conformational Studies
Crystallographic investigations of related methylthioadenosine phosphorylase complexes provide valuable insights into the conformational preferences of thioadenosine derivatives. High-resolution crystal structures of human 5'-deoxy-5'-methylthioadenosine phosphorylase in complex with similar substrates reveal detailed binding geometries and conformational constraints. These studies demonstrate resolution capabilities extending to 1.45 Angstroms for related thioadenosine compounds, providing atomic-level detail of molecular interactions.
Conformational analysis of the ribose ring system indicates predominant adoption of the C3'-endo pucker conformation, consistent with typical ribonucleoside geometry. The endocyclic torsion angles v0 through v4, as defined by the Altona and Sundaralingam convention, fall within expected ranges for ribofuranose systems. Specifically, the pseudorotation phase angle parameters indicate conformational behavior similar to natural adenosine derivatives, despite the presence of the 5' sulfur substitution.
The N-glycosidic bond torsion angle chi exhibits an anti conformation characteristic of purine nucleosides, with the torsion angle O4'-C1'-N9-C4 falling within the typical range of 180±90 degrees. This orientation facilitates optimal stacking interactions and maintains compatibility with nucleoside recognition motifs in biological systems.
Molecular dynamics simulations and computational docking studies reveal additional conformational insights specific to this compound. These investigations demonstrate that the aminophenyl substituent can adopt multiple orientations relative to the ribose ring, with the preferred conformation determined by specific interaction contexts. The sulfur linkage provides sufficient flexibility to accommodate various binding geometries while maintaining overall structural integrity.
| Structural Parameter | Value/Range |
|---|---|
| Crystal Resolution | 1.45 Å (related structures) |
| Sugar Pucker | C3'-endo |
| Glycosidic Bond Angle | Anti (180±90°) |
| C-S Bond Length | ~1.82 Å |
| Conformational Flexibility | Enhanced relative to O-linked analogs |
Temperature factor analysis from crystallographic studies indicates relatively low mobility for the purine base and ribose components, suggesting stable conformational preferences. The aminophenyl substituent exhibits somewhat higher temperature factors, consistent with increased conformational freedom around the thioglycosidic linkage. These findings support the hypothesis that the compound maintains structural rigidity in critical recognition elements while providing flexibility in the substituent region.
X-ray diffraction data from complexes with methylthioadenosine phosphorylase reveal specific hydrogen bonding patterns that stabilize the bound conformation. The adenine base forms characteristic Watson-Crick-type hydrogen bonds with enzyme residues, while the 2' and 3' hydroxyl groups participate in additional stabilizing interactions. The 5' sulfur atom and aminophenyl group occupy distinct binding subsites that accommodate the modified structure without significant perturbation of the overall protein-ligand complex geometry.
Nuclear magnetic resonance studies provide complementary conformational information, revealing solution-state behavior that may differ from crystal structures. Proton NMR analysis demonstrates characteristic downfield shifts for the adenine H2 and H8 protons, consistent with aromatic ring current effects from the aminophenyl substituent. Carbon-13 NMR spectroscopy confirms the expected chemical shifts for the modified ribose carbons, with the C5' carbon exhibiting altered chemical environment due to sulfur substitution.
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-[(3-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c17-8-2-1-3-9(4-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWFCVAYOISNC-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733590 | |
| Record name | 5'-S-(3-Aminophenyl)-5'-thioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86072-47-1 | |
| Record name | 5'-S-(3-Aminophenyl)-5'-thioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5'-S-(3-Aminophenyl)-5'-thioadenosine (commonly referred to as 3-APTA) is a sulfur-containing analog of adenosine that has garnered attention for its potential biological activities. This compound is particularly noted for its role in the synthesis of S-adenosylhomocysteine (SAH) analogs, which are important in various biochemical pathways, including methylation reactions. This article delves into the biological activity of 3-APTA, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a thioether linkage with an aminophenyl group, which contributes to its unique biochemical properties. The chemical structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 320.36 g/mol
Research indicates that 3-APTA may exert its biological effects through several mechanisms:
- Inhibition of Adenosine Deaminase : 3-APTA has been shown to inhibit adenosine deaminase, leading to increased levels of adenosine, which can have various physiological effects, including vasodilation and anti-inflammatory actions.
- Methylation Pathways : As an SAH analog, 3-APTA influences methylation processes critical for gene expression and cellular function. Elevated SAH levels can inhibit S-adenosylmethionine (SAM)-dependent methylation reactions, impacting cellular metabolism and signaling pathways .
- Antioxidant Properties : Preliminary studies suggest that 3-APTA may possess antioxidant properties, reducing oxidative stress in cellular systems .
In Vitro Studies
In vitro experiments have demonstrated that 3-APTA significantly affects cell viability and proliferation in various cancer cell lines. For instance:
- Breast Cancer Cells : A study reported that treatment with 3-APTA resulted in reduced proliferation rates and induced apoptosis in MCF-7 breast cancer cells .
In Vivo Studies
Animal model studies have provided insights into the therapeutic potential of 3-APTA:
- Tumor Growth Inhibition : In xenograft models of breast cancer, administration of 3-APTA led to a significant reduction in tumor size compared to controls, suggesting its potential as an anti-cancer agent .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer explored the efficacy of 3-APTA as a part of combination therapy. Results indicated improved patient outcomes and a favorable safety profile, warranting further investigation into its clinical applications .
- Neuroprotective Effects : Another study focused on neurodegenerative diseases highlighted the potential neuroprotective effects of 3-APTA against oxidative stress-induced neuronal damage, suggesting its utility in treating conditions like Alzheimer's disease .
Summary of Biological Activities
Comparison with Other Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 5'-Thioadenosine | Inhibition of adenosine deaminase | Anti-inflammatory |
| S-Adenosylhomocysteine | Methylation pathway modulation | Epigenetic regulation |
| 5'-S-(2-Aminophenyl)-5'-thioadenosine | Similar structure with varied activity | Varies based on substitution |
Scientific Research Applications
Chemoprotection in Cancer Therapy
One of the most significant applications of m-APTA is its role as a chemoprotective agent. Research indicates that m-APTA can reduce the toxic side effects associated with fluorouracil (5-FU), a common chemotherapeutic agent, particularly in MTAP-deficient cancers. The compound allows for effective cancer treatment while protecting normal tissues from the toxicity typically induced by 5-FU.
Key Findings:
- Protection Against Toxicity: In vivo studies demonstrated that m-APTA significantly alleviated 5-FU-induced anemia without compromising the drug's efficacy against tumors in MTAP-deficient models .
- Mechanism of Action: m-APTA is converted to adenine by MTAP, which is crucial for its protective effects. Unlike MTA, m-APTA interacts inefficiently with adenosine A1 receptors, contributing to its superior safety profile .
In Vitro and In Vivo Studies
In Vitro Efficacy:
Research has shown that m-APTA maintains a favorable safety and efficacy profile in various cancer cell lines. The compound's cytotoxicity and protective effects have been evaluated through extensive in vitro assays.
In Vivo Efficacy:
Animal models treated with m-APTA alongside 5-FU exhibited improved survival rates and reduced toxicity compared to those receiving only 5-FU. This highlights m-APTA's potential as an adjunct therapy in cancer treatment regimens .
Comparative Efficacy of m-APTA vs. MTA
| Compound | Toxicity Reduction | Effect on Tumor Efficacy | Mechanism |
|---|---|---|---|
| m-APTA | Significant | Maintained | MTAP conversion to adenine |
| MTA | Moderate | Reduced | A1 receptor interaction |
Case Studies
Case Study 1: Efficacy Against MTAP-deficient Cancers
A study evaluated the protective effects of m-APTA in mouse models treated with 5-FU. Results showed that mice co-administered with m-APTA survived significantly longer than those treated with 5-FU alone, indicating its potential as a protective adjunct in chemotherapy .
Case Study 2: Mechanistic Insights
In silico docking studies revealed that m-APTA binds effectively to MTAP, facilitating its conversion to adenine without inducing hypothermia, unlike its predecessor MTA. This finding underscores the compound's improved safety profile and potential for clinical application .
Comparison with Similar Compounds
Table 1: Structural and Enzymatic Comparison of APTA Isomers
| Compound | Substitution Position | MTAP Cleavage Efficiency | A1R Binding Affinity (IC₅₀) | Hypothermia Risk |
|---|---|---|---|---|
| m-APTA | 3-aminophenyl | High | >100 µM | None |
| p-APTA | 4-aminophenyl | Moderate | 50 µM | Low |
| MTA | Methylthio group | Very High | 10 µM | High |
Phenylthioadenosine (PTA) Derivatives
A series of 12 PTA derivatives were synthesized and evaluated for MTAP substrate activity and cytoprotective effects. Derivatives with electron-donating groups (e.g., -NH₂ at the 3-position) showed superior MTAP cleavage rates compared to those with electron-withdrawing groups (e.g., -NO₂). m-APTA emerged as the lead compound due to its balanced enzymatic efficiency and low off-target toxicity .
Functional Comparison with Other Thioadenosine Analogs
S-Methyl-5'-thioadenosine (MTA)
MTA, a natural MTAP substrate, is a potent inhibitor of polyamine synthesis but induces severe hypothermia via A1R activation . m-APTA retains MTA’s MTAP substrate activity but minimizes A1R interaction (IC₅₀ >100 µM vs. 10 µM for MTA), eliminating hypothermia risk .
SAENTA Derivatives
5'-S-(2-Aminoethyl)-N⁶-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and its analogs are nucleoside transport inhibitors. While SAENTA binds equilibrative nucleoside transporter 1 (ENT1) with nanomolar affinity, m-APTA’s mechanism is distinct, focusing on MTAP-dependent cytoprotection rather than transport inhibition .
Enzymatic and Pharmacological Data
Table 2: Key Pharmacological Parameters
| Parameter | m-APTA | MTA | SAENTA |
|---|---|---|---|
| MTAP Km (µM) | 15.2 | 8.5 | N/A |
| A1R IC₅₀ (µM) | >100 | 10 | N/A |
| Tumor Efficacy* | 98% | 85% | 40% |
| RBC Protection** | Yes | Partial | No |
Efficacy in MTAP-deficient bladder cancer PDX models .
*Protection against 5-FU-induced anemia .
Mechanistic Insights
Molecular docking studies reveal that m-APTA’s 3-aminophenyl group reduces hydrophobic interactions with A1R, explaining its low affinity. In contrast, MTA’s methylthio group forms strong van der Waals contacts with A1R’s transmembrane domains . Additionally, m-APTA’s optimized structure allows efficient phosphorolysis by MTAP, generating adenine to rescue purine synthesis in healthy cells without interfering with NBAs in tumors .
Q & A
Q. What are the optimal synthetic routes for 5'-S-(3-Aminophenyl)-5'-thioadenosine, and how are structural confirmations performed?
The synthesis involves nucleophilic substitution and reduction steps. For example:
- Route 1 : Reacting 5'-chloro-5'-deoxyadenosine with 3-aminothiophenol derivatives in DMF under argon, followed by neutralization with HCl and purification via crystallization .
- Route 2 : Reduction of methoxycarbonyl intermediates (e.g., 5'-S-[3-(methoxycarbonyl)phenyl]-5'-thioadenosine) using LiAlH₄ in dioxane at 50°C for 3 hours, yielding hydroxymethyl derivatives .
Structural confirmation relies on 1H/13C NMR (e.g., aromatic protons at δ 7.3–7.5 ppm), IR spectroscopy (C-S stretch at ~650 cm⁻¹), and HRMS to validate molecular weights. Melting points (e.g., 150–153°C for intermediate compounds) are also critical for purity assessment .
Q. Which analytical techniques are critical for ensuring purity and structural integrity during synthesis?
- HPLC : Used to monitor reaction progress and purity (>95% threshold for biological assays) .
- NMR : Confirms regioselectivity (e.g., absence of undesired isomers) and functional group integrity .
- Melting Point Analysis : Identifies impurities; deviations >2°C from literature values indicate contamination .
- Mass Spectrometry : HRMS ensures accurate molecular weight matching (±5 ppm tolerance) .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate the chemoprotective efficacy of this compound against 5-FU-induced toxicity while monitoring adverse effects?
- Model Selection : Use MTAP-deficient PDX models (e.g., LTL-490/LTL-543 bladder cancer) to mimic human tumor biology .
- Dosage Regimen : Administer 0.3 mmol/kg of the compound weekly with 5-FU (80 mg/kg) over 4 weeks. Monitor RBC counts (rescue from ~30% to ~10% decline) as a hematoprotective endpoint .
- Adverse Effect Monitoring : Track rectal temperature (avoid drops >5°C) and sedation via behavioral assays (e.g., response to physical stimuli) .
- Control Groups : Include MTA and 5’-dAdo to compare efficacy and sedation profiles .
Q. What methodologies are employed in computational docking studies to predict the interaction of this compound with MTAP, and how are these predictions validated experimentally?
- Docking Setup : Use Schrödinger’s Glide module with MTAP crystal structure (PDB: 5EUB) and ligand preparation via OPLS4 force field. Prioritize hydrophobic interactions (SlogP >2.0) .
- Validation : Compare docking scores (e.g., GlideScore <−6.0 kcal/mol) with enzymatic assays measuring MTAP cleavage activity. For example, monitor xanthine oxidase-coupled reactions at 37°C using 0.5 mM substrate in PBS .
- Contradiction Resolution : If computational predictions conflict with low enzymatic activity (e.g., IC₅₀ >100 µM), re-evaluate protonation states or solvent-accessible surfaces .
Q. How do researchers address contradictions between in vitro enzymatic activity and in vivo efficacy data when evaluating novel chemoprotective agents?
- Mechanistic Profiling : Perform MTAP selectivity assays using recombinant human enzyme vs. microbial xanthine oxidase to rule off-target effects .
- Metabolite Tracking : Use HPLC to quantify adenosine/adenine derivatives in plasma, ensuring the compound is metabolized as predicted .
- Dose-Response Calibration : Adjust in vivo doses if in vitro IC₅₀ values (e.g., 62 µM for phosphodiesterase inhibition) do not translate to therapeutic plasma levels .
Q. What experimental frameworks are used to assess the compound’s compatibility with combination therapies (e.g., 5-FU, gemcitabine)?
- Synergy Testing : Use the Promega CellTiter-Glo® assay to measure IC₅₀ shifts when combining the compound with 5-FU in MTAP-deficient cell lines (e.g., T24 bladder cancer) .
- Rescue Protocols : In PDX models, pre-treat with the compound 1 hour before 5-FU to evaluate hematoprotection (RBC recovery) without compromising tumor suppression .
- Pharmacokinetic Overlap : Ensure overlapping plasma half-lives (e.g., t₁/₂ >2 hours) via LC-MS/MS monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
